Isoquinoline, 1-(2-(4-phenyl-1-piperazinyl)ethyl)-
Description
Nuclear Magnetic Resonance (¹H NMR)
Key signals in deuterated chloroform:
Infrared Spectroscopy (IR)
Characteristic absorption bands:
Mass Spectrometry
- Molecular ion : m/z 317.4 [M]⁺ (calculated 317.43)
- Base peak at m/z 84 corresponding to [C₅H₁₀N]⁺ piperazine fragment
Comparative Structural Analysis With Related Isoquinoline Derivatives
Quantum mechanical calculations reveal:
Structure
3D Structure
Properties
CAS No. |
126921-46-8 |
|---|---|
Molecular Formula |
C21H23N3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-[2-(4-phenylpiperazin-1-yl)ethyl]isoquinoline |
InChI |
InChI=1S/C21H23N3/c1-2-7-19(8-3-1)24-16-14-23(15-17-24)13-11-21-20-9-5-4-6-18(20)10-12-22-21/h1-10,12H,11,13-17H2 |
InChI Key |
AJAAZIPDXVNTLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=NC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Amination and Nucleophilic Substitution
A common approach involves palladium(II)-catalyzed amination reactions where aryl halides (e.g., halogenated isoquinolines or quinolines) react with piperazine derivatives to form the C-N bond. For example, aryl halides such as 1-chloroisoquinoline or 2-chloroquinoline derivatives are reacted with excess piperazine or substituted piperazines under reflux conditions in solvents like isopropanol.
- Example: 1-chloroisoquinoline refluxed with excess piperazine in isopropanol yields the corresponding 1-(piperazinyl)isoquinoline intermediate.
- The reaction is often followed by alkylation steps to introduce the ethyl linker and phenyl substituent on the piperazine nitrogen.
Buchwald-Hartwig Coupling for Amination
The Buchwald-Hartwig coupling reaction is employed to overcome difficulties in direct amination of halogenated isoquinolines, especially at sterically hindered positions such as the 3-position chlorine. This method uses palladium catalysts and appropriate ligands to facilitate C-N bond formation with amines, including piperazine derivatives.
- This method improves yield and purity by reducing side reactions and is suitable for industrial scale-up.
- It allows substitution of halogen atoms on the isoquinoline ring with amino groups under milder conditions.
Stepwise Functionalization and Alkylation
After forming the piperazinyl-isoquinoline core, further functionalization involves:
- N-alkylation of the piperazine nitrogen with alkyl halides such as chloroacetonitrile or propionyl chloride to introduce the ethyl linker and phenyl substituents.
- Reduction steps using reagents like lithium aluminum hydride (LiAlH4) or Raney nickel hydrogenation to convert nitriles or amides to amines.
- Demethylation or deprotection using boron tribromide (BBr3) to remove protecting groups and yield the final compound.
Detailed Synthetic Route Example
A representative synthetic sequence for related isoquinoline-piperazine compounds is as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Palladium-catalyzed amination | Aryl halide + piperazine, Pd(II) catalyst, reflux in isopropanol | Formation of aryl-piperazine intermediate (e.g., 8a-b) |
| 2 | N-alkylation | Chloroacetonitrile, K2CO3, reflux | Intermediate with nitrile group (9a-b) |
| 3 | Hydrogenation | Raney nickel, H2 | Reduction of nitrile to amine (10a-b) |
| 4 | Reductive amination | 7-methoxy-2-tetralone, reductive amination conditions | Formation of secondary amine intermediates (11a-b) |
| 5 | Acylation | Propionyl chloride, triethylamine | Amide formation (12a-b) |
| 6 | Reduction | LiAlH4 | Conversion to amine (13a-b) |
| 7 | Demethylation | Boron tribromide, dichloromethane, low temp | Final target compounds (14a-b) |
This sequence highlights the complexity and multi-step nature of the synthesis, involving catalytic amination, alkylation, reduction, and deprotection steps.
Industrial Scale Considerations
- Use of N-methyl-3-aminopropionitrile as a raw material instead of more costly or impurity-prone reagents like N-methyl-N'-tetrahydrofuran formyl propane diamine improves cost efficiency and purity in industrial production.
- The Buchwald-Hartwig coupling reaction is preferred industrially to avoid low yields and side reactions associated with direct amination of chlorinated isoquinolines.
- Reaction conditions such as temperature (e.g., 120 °C for amination), solvent choice (N-methylpyrrolidone, isopropanol), and reaction time (4-48 hours) are optimized for yield and purity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Palladium-catalyzed amination | Aryl halide + piperazine, Pd(II), reflux in i-PrOH | Efficient C-N bond formation | Requires palladium catalyst, reflux conditions |
| Buchwald-Hartwig coupling | Pd catalyst, ligands, amines, base | High yield, reduced side reactions | Catalyst cost, ligand optimization needed |
| N-alkylation | Alkyl halides (chloroacetonitrile, propionyl chloride), base | Introduces ethyl linker and phenyl substituent | Multi-step, requires purification |
| Reduction | LiAlH4, Raney nickel hydrogenation | Converts nitriles/amides to amines | Sensitive reagents, requires careful handling |
| Demethylation/Deprotection | Boron tribromide, low temperature | Removes protecting groups | Harsh conditions, moisture sensitive |
Research Findings and Yields
- Yields for key intermediates such as compound II (isoquinoline derivatives) range from 83% to 90% under optimized conditions.
- Reflux times vary from 1.5 hours (reduction with SnCl2) to 48 hours (alkylation with bis-(2-chloroethyl)amine HCl).
- Purity is enhanced by careful solvent extraction, drying, and chromatographic purification steps.
- Industrial methods emphasize cost reduction and scalability by selecting appropriate amination reagents and avoiding costly or impurity-prone intermediates.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Phenylpiperazin-1-yl)ethyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted isoquinoline derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(4-Phenylpiperazin-1-yl)ethyl)isoquinoline involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Isoquinoline, 1-(2-(4-phenyl-1-piperazinyl)ethyl)- with structurally or functionally related piperazine- or isoquinoline-containing compounds:
Table 1: Structural and Functional Comparison
Key Findings and Analysis
Structural Influence on AChE Inhibition The parent compound (Isoquinoline, 1-(2-(4-phenyl-1-piperazinyl)ethyl)-) exhibits moderate AChE inhibition (IC₅₀ ~10 µM) . In contrast, derivative N-{2-[4-(4-trifluoromethylphenyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione (Table 1) shows improved potency (IC₅₀ ~2.5 µM) due to the electron-withdrawing trifluoromethyl group enhancing receptor binding . Replacement of the isoquinoline core with isoindole-dione (as in compounds I–VI in ) reduces lipophilicity but retains AChE activity, highlighting the piperazine moiety’s critical role .
Kinase and Receptor Targeting KN-62, a structurally complex derivative, shares the 4-phenylpiperazine group but incorporates dual isoquinolinesulfonyl groups and a tyrosine backbone. This modification enables selective inhibition of calmodulin kinase II (CaMKII) and P2X7 receptors, with IC₅₀ values in the nanomolar range . The parent compound lacks this specificity due to the absence of sulfonyl groups and tyrosine-based steric effects .
Impact of Piperazine Substituents
- 1-Isopropyl-4-(4-hydroxyphenyl)piperazine (Table 1) demonstrates how substituting the phenyl group with a hydroxylphenyl moiety alters applications. While the parent compound targets AChE, this derivative serves as an intermediate for serotonin receptor ligands, emphasizing the role of polar substituents in receptor selectivity .
Muscarinic Receptor Modulation The carboxamide derivative 6,7-dimethoxy-1-phenyl-N-[2-(4-phenyl-1-piperazinyl)ethyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide () retains the 4-phenylpiperazinyl-ethyl chain but adds methoxy groups to the isoquinoline core. This modification enhances muscarinic receptor binding affinity, demonstrating that electron-donating groups can fine-tune receptor interactions .
Biological Activity
Isoquinoline derivatives, particularly Isoquinoline, 1-(2-(4-phenyl-1-piperazinyl)ethyl)- , have gained significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of Isoquinoline, 1-(2-(4-phenyl-1-piperazinyl)ethyl)- can be represented as follows:
- Molecular Formula : C21H23N3
- Molecular Weight : 333.43 g/mol
This compound features an isoquinoline core linked to a piperazine moiety, which is known for enhancing the biological activity of various derivatives.
1. Antidepressant Properties
Research has indicated that isoquinoline derivatives exhibit antidepressant potential . For instance, compounds similar to Isoquinoline, 1-(2-(4-phenyl-1-piperazinyl)ethyl)- have demonstrated significant activity in reversing hypothermia and catalepsy induced by reserpine in animal models. This suggests a potential mechanism involving the modulation of noradrenergic systems in the brain .
2. Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating Alzheimer's disease. Studies have shown that certain isoquinoline derivatives possess inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, a derivative with a phenyl substituent at position 4 of piperazine exhibited an IC50 value of 1.12 µM against AChE, indicating potent cholinergic activity .
| Compound | IC50 (AChE) | IC50 (BuChE) |
|---|---|---|
| Derivative I | 1.12 µM | 21.24 µM |
| Donepezil (standard) | 3.29 µM | N/A |
3. Anticancer Activity
Isoquinoline derivatives have been evaluated for their anticancer properties. A related compound demonstrated antiproliferative effects against various cancer cell lines, including colorectal adenocarcinoma and non-small-cell lung cancer, with IC50 values ranging from 0.32 to 0.89 µM . The mechanism of action appears to involve interference with tubulin dynamics, leading to apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of isoquinoline derivatives is significantly influenced by their structural modifications:
- Substituents on the Piperazine Ring : Variations in the phenyl substituent on the piperazine ring can enhance or diminish biological activity.
- Positioning of Functional Groups : The position of substituents on the isoquinoline structure also plays a critical role in determining potency against specific biological targets.
Case Studies
Several studies have highlighted the efficacy of isoquinoline derivatives:
- A study reported that a specific derivative showed high selectivity for D3 dopamine receptors while maintaining low affinity for D2 receptors, suggesting potential applications in treating disorders related to dopamine dysregulation .
- Another investigation into the pharmacokinetics and toxicity profiles of these compounds revealed favorable drug-likeness characteristics, indicating their suitability for further development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-(4-phenyl-1-piperazinyl)ethyl)isoquinoline, and what purification methods are recommended?
- Methodological Answer : A common approach involves refluxing precursors (e.g., 3-phenylisoquinoline hydrazine and diketones) under nitrogen in ethanol, followed by quenching with water, extraction with ethyl acetate, and purification via column chromatography. Recrystallization from dichloromethane yields single crystals for structural validation . Safety protocols, such as using inert atmospheres and proper ventilation, are critical during synthesis .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- HPLC and TLC : For purity assessment, using mobile phases optimized for polar/non-polar interactions .
- X-ray crystallography : To confirm molecular geometry and intermolecular interactions (e.g., C–H⋯π interactions observed in related isoquinoline derivatives) .
- LC-MS : Ascentis® Express C18 columns (15 cm × 4.6 mm, 2.7 µm) provide high-resolution separation for mass confirmation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation exposure.
- Emergency Measures : For skin/eye contact, rinse immediately with water for 15+ minutes. Use dry powder or CO₂ for fire suppression due to potential toxic fumes .
Advanced Research Questions
Q. How can structural modifications to the piperazinyl or isoquinoline moieties alter biological activity?
- Methodological Answer :
- Piperazine Modifications : Substituting the phenyl group with electron-withdrawing/donating groups (e.g., nitro, hydroxy) can modulate receptor binding affinity. For example, KN-62 derivatives with sulfonic acid groups exhibit P2X7 receptor inhibition .
- Isoquinoline Modifications : Introducing methyl or methoxy groups at specific positions (e.g., 4-methyl-2-oxoquinoline derivatives) enhances metabolic stability or target selectivity .
- Experimental Validation : Use comparative assays (e.g., ATP-induced calcium influx) to evaluate activity changes .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for P2X7 receptor studies) and inhibitor concentrations (e.g., KN-62 at 10 µM vs. 50 µM) .
- Orthogonal Assays : Combine fluorescence-based Ca²⁺ influx measurements (Fluo-3 dye) with pore formation assays (YO-PRO-1 uptake) to cross-validate results .
- Control for Stability : Monitor compound degradation in aqueous buffers via kinetic studies (e.g., hydrolysis at varying pH) .
Q. How can researchers optimize the compound’s stability in aqueous solutions for in vitro studies?
- Methodological Answer :
- Kinetic Profiling : Conduct hydrolysis studies under controlled pH (e.g., pH 7.4 vs. 2.0) and temperature (25°C vs. 37°C). For example, 4-methoxy-2-oxoquinoline derivatives show pH-dependent degradation rates .
- Stabilization Strategies : Use prodrug formulations (e.g., acetylated precursors) or co-solvents (e.g., DMSO ≤1% v/v) to enhance solubility and reduce hydrolysis .
Q. What computational or structural biology tools are suitable for studying its receptor interaction mechanisms?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., P2X7 receptor’s ATP-binding pocket). Validate with site-directed mutagenesis .
- Dynamic Simulations : Perform MD simulations in explicit solvent (e.g., CHARMM36 force field) to assess binding stability over time .
- Crystallographic Data : Compare with known structures of isoquinoline-P2X7 complexes to identify critical hydrogen bonds or hydrophobic contacts .
Contradiction Analysis & Troubleshooting
Q. How should researchers address discrepancies between in vitro and cellular activity data?
- Methodological Answer :
- Membrane Permeability : Test cellular uptake using radiolabeled analogs or LC-MS quantification of intracellular concentrations .
- Off-Target Effects : Employ CRISPR/Cas9-knockout models (e.g., P2X7⁻/⁻ cells) to confirm target specificity .
- Metabolic Interference : Use liver microsome assays to identify metabolites that may inhibit/activate secondary pathways .
Q. What are the limitations of current analytical methods for quantifying this compound in biological matrices?
- Methodological Answer :
- LC-MS Sensitivity : Optimize ionization settings (e.g., ESI+ mode) and column chemistry (e.g., C18 vs. HILIC) to enhance detection limits .
- Matrix Effects : Validate recovery rates in plasma/brain homogenates using internal standards (e.g deuterated analogs) .
- Interference from Degradants : Monitor for hydrolysis products (e.g., free piperazine) via tandem MS/MS fragmentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
